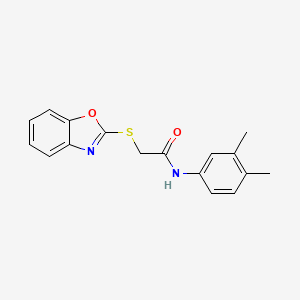

![molecular formula C13H16N4 B5577342 N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These compounds contain a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives typically involves reactions such as acid-catalyzed intramolecular cyclization, as demonstrated in the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines (Gazizov et al., 2015). Additionally, the formation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine through crystal structure, spectroscopic, and electronic properties analysis also offers insights into the synthetic routes of similar compounds (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often includes interactions between different functional groups and the formation of crystalline structures. Studies like the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine provide insights into the stabilization of these molecules through intramolecular hydrogen bonds (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cyclization and cross-coupling reactions, as observed in the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines (Deau et al., 2013). These reactions are crucial for functionalizing the pyrimidine core and introducing different substituents.

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be characterized by their crystalline structure and molecular interactions. For instance, the study of 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines discusses the selective coordination and formation of coordination polymers, indicative of their physical properties (Klein et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, can be inferred from similar compounds. For example, the synthesis and characterization of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine highlight the importance of stereochemistry and functional groups in determining the chemical behavior of pyrimidine derivatives (Fleck et al., 2003).

科学的研究の応用

Synthesis and Characterization

- The synthesis and characterization of pyrazole derivatives, including similar compounds to "N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine," have been explored for their potential antitumor, antifungal, and antibacterial activities. These studies involve complex synthesis methods and crystallographic analysis to determine their structure and bioactive pharmacophore sites (Titi et al., 2020).

- Research on pyrimidine derivatives, such as the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, provides insight into the structural variation impacts on biological activities. These compounds have shown to lower blood pressure in specific models at certain dosages, highlighting the potential therapeutic applications of pyrimidine derivatives (Bennett et al., 1981).

Bioactivity and Potential Therapeutic Applications

- Studies on the design, synthesis, and structure-activity relationship (SAR) of 2,4-disubstituted pyrimidine derivatives have identified dual activity as cholinesterase and Aβ-aggregation inhibitors, suggesting potential applications in Alzheimer's disease treatment (Mohamed et al., 2011).

- The exploration of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential demonstrates the diverse bioactivities of pyrimidine derivatives, indicating their relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

- Investigations into new pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic media reveal the application of these compounds beyond biological activities, showing their potential in materials science and engineering for corrosion protection (Yadav et al., 2015).

作用機序

特性

IUPAC Name |

N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-3-11(13-10(2)5-4-7-15-13)17-12-6-8-14-9-16-12/h4-9,11H,3H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUPJKGKKFVSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=N1)C)NC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)